3,5-Dimethoxybenzylzinc chloride
Overview
Description
3,5-Dimethoxybenzylzinc chloride: is an organozinc compound with the molecular formula (CH₃O)₂C₆H₃CH₂ZnCl. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethoxybenzylzinc chloride can be synthesized through the reaction of 3,5-dimethoxybenzyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
(CH₃O)₂C₆H₃CH₂Cl+Zn→(CH₃O)₂C₆H₃CH₂ZnCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxybenzylzinc chloride primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters. Typical conditions include the use of a base like potassium carbonate and a solvent such as THF or toluene.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize this compound to corresponding aldehydes or acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its corresponding alcohol.
Major Products Formed:
Cross-Coupling Products: Formation of biaryl compounds or other coupled products.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alcohols
Scientific Research Applications
3,5-Dimethoxybenzylzinc chloride has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for forming carbon-carbon bonds through cross-coupling reactions. It is also used in the synthesis of complex organic molecules.
Biology: While not directly used in biological systems, its derivatives and reaction products can be used in the development of biologically active compounds.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of 3,5-dimethoxybenzylzinc chloride in cross-coupling reactions involves the formation of a reactive organozinc intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired coupled product. The key steps include:
Transmetalation: Transfer of the benzyl group from zinc to palladium.
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.
Comparison with Similar Compounds
- 3-Methoxybenzylzinc chloride
- 4-Methoxybenzylzinc chloride
- 2-Methoxybenzylzinc chloride
Comparison: 3,5-Dimethoxybenzylzinc chloride is unique due to the presence of two methoxy groups at the 3 and 5 positions on the benzene ring. This substitution pattern can influence its reactivity and selectivity in chemical reactions compared to its mono-methoxy or differently substituted counterparts. The presence of multiple methoxy groups can enhance electron-donating effects, making it more reactive in certain cross-coupling reactions .
Properties
IUPAC Name |
chlorozinc(1+);1-methanidyl-3,5-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O2.ClH.Zn/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLKBNJDKMOTDI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[CH2-])OC.Cl[Zn+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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